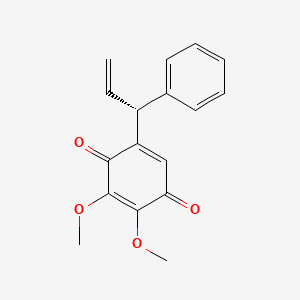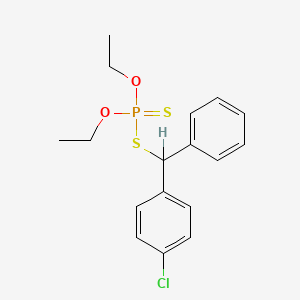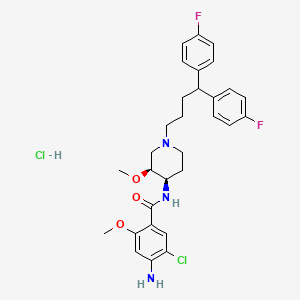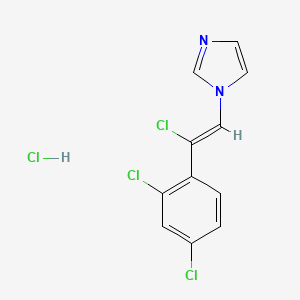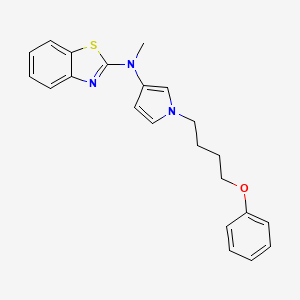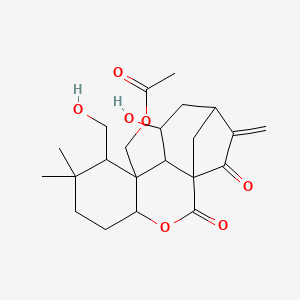
拉氏菲林G
描述
Rabdophyllin G is a labiate diterpenoid compound isolated from the leaves of plants belonging to the genus Rabdosia. This compound has garnered significant attention due to its potent antitumor properties, particularly its ability to inhibit the growth of cancer cells in vitro and in vivo .
科学研究应用
Rabdophyllin G has a wide range of scientific research applications, including:
作用机制
Rabdophyllin G exerts its effects by inhibiting the synthesis of DNA, RNA, and proteins in cancer cells . This inhibition leads to the suppression of cell growth and proliferation, ultimately resulting in the death of cancer cells. The compound’s molecular targets include various enzymes and pathways involved in the synthesis of nucleic acids and proteins .
生化分析
Biochemical Properties
Rabdophyllin G interacts with various biomolecules in biochemical reactions. It has been shown to inhibit the growth of cancer cells in vitro . This suggests that Rabdophyllin G interacts with enzymes, proteins, and other biomolecules involved in cell growth and division.
Cellular Effects
Rabdophyllin G has significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cells in vitro and has been shown to have an inhibitory effect on bladder cancer cells in vivo . This indicates that Rabdophyllin G influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Rabdophyllin G involves its interactions with biomolecules at the molecular level. It inhibits the synthesis of DNA, RNA, and proteins, suggesting that it may bind to these biomolecules and inhibit enzymes involved in their synthesis .
Temporal Effects in Laboratory Settings
Given its significant cytotoxicity, it is likely that Rabdophyllin G has long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its significant cytotoxicity, it is likely that high doses of Rabdophyllin G could have toxic or adverse effects .
Metabolic Pathways
Given its structural similarity to labdane diterpenes, it is likely that Rabdophyllin G interacts with enzymes or cofactors involved in the metabolism of these compounds .
Transport and Distribution
Given its significant cytotoxicity, it is likely that Rabdophyllin G is transported and distributed in a manner that allows it to exert its effects on cells .
Subcellular Localization
Given its significant cytotoxicity and its effects on the synthesis of DNA, RNA, and proteins, it is likely that Rabdophyllin G is localized in areas of the cell where these processes occur .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rabdophyllin G involves several steps, including the extraction of the compound from the leaves of Rabdosia species. The chemical structure of Rabdophyllin G can be determined through hydrolysis with hydrochloric acid or elution with anhydrous sodium acetate . The skeleton of Rabdophyllin G can be identified by magnetic resonance spectroscopy .
Industrial Production Methods
Industrial production of Rabdophyllin G is primarily focused on the extraction from natural sources, particularly the leaves of Rabdosia species. The process involves the use of solvents to extract the compound, followed by purification steps to isolate Rabdophyllin G in its pure form .
化学反应分析
Types of Reactions
Rabdophyllin G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving Rabdophyllin G include hydrochloric acid for hydrolysis and anhydrous sodium acetate for elution . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions involving Rabdophyllin G include various derivatives that retain the core structure of the compound while exhibiting different chemical properties .
相似化合物的比较
Rabdophyllin G is structurally related to other labiate diterpenoids, such as labdane diterpenes found in the roots of plants from the genus Laburnum . Similar compounds include:
Labdane Diterpenes: These compounds share a similar skeleton with Rabdophyllin G and exhibit comparable biological activities.
Rabdosin C: Another diterpenoid isolated from Rabdosia species, known for its antineoplastic properties.
Isodonoiol: A diterpenoid with similar chemical structure and biological activities.
Rabdophyllin G stands out due to its significant cytotoxicity and potential as an anticancer agent, making it a unique and valuable compound for scientific research and pharmaceutical development .
属性
IUPAC Name |
[11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELUFZNLBUKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002692 | |
| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82460-75-1 | |
| Record name | Isodonoiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82460-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabdosin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082460751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Rabdophyllin G?
A1: Rabdophyllin G, also known as Rabdosin C or Isodonoiol, is a natural diterpenoid compound primarily isolated from plants within the Isodon genus, specifically Isodon japonica and Isodon macrophylla. [, , ]
Q2: What is the molecular structure of Rabdophyllin G?
A2: Rabdophyllin G belongs to the B-seco-ent-kaurene diterpenoid family. While a specific molecular formula wasn't explicitly mentioned in the provided abstracts, structural elucidation studies utilized spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and HR-MS (High-Resolution Mass Spectrometry) to determine its structure. [, , ]
Q3: What are the known biological activities of Rabdophyllin G?
A3: Rabdophyllin G exhibits significant in vitro and in vivo antitumor activity. Notably, it demonstrated inhibitory effects against Ehrlich ascites carcinoma in mice. [] Additionally, studies suggest its potential as a tyrosinase inhibitor, which could have implications in managing tyrosinase-related liver damage. []
Q4: Has the mechanism of action of Rabdophyllin G's antitumor activity been elucidated?
A4: The provided abstracts do not delve into the specific molecular mechanism of action for Rabdophyllin G's antitumor activity. Further research is needed to identify the target proteins or pathways affected by this compound.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of Rabdophyllin G?
A5: The provided abstracts don't offer specific insights into the SAR of Rabdophyllin G. Understanding how structural modifications impact its activity, potency, and selectivity would be valuable for developing more potent and targeted derivatives.
Q6: What are the implications of Rabdophyllin G's tyrosinase inhibitory activity?
A7: Tyrosinase plays a key role in melanin synthesis. While Rabdophyllin G exhibited potential as a tyrosinase inhibitor in a study utilizing ultrafiltration coupled with UHPLC-Q-TOF-MS and molecular docking, further in-depth studies are needed to explore its potential applications, such as in treating hyperpigmentation disorders or as a depigmenting agent. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






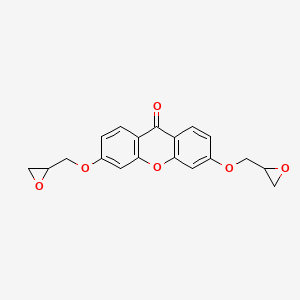
![2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B1678706.png)
![3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1678707.png)
![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)
